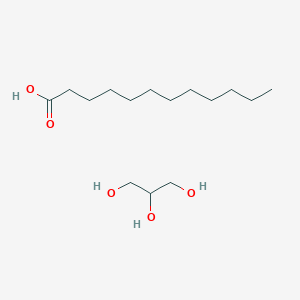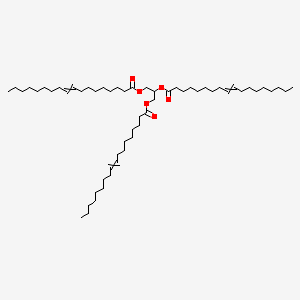
Sulfosate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfosate and similar compounds involves the use of sodium sulfinates as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Molecular Structure Analysis
The molecular structure of sulfosate is determined by its molecular formula, C6H16NO5PS . Further analysis of its structure would require more specific information or advanced analytical techniques .Relevant Papers There are numerous papers relevant to sulfosate and related compounds. These include papers on the formation of sulfate minerals in natural and industrial environments , the effects of sulforaphane on brain mitochondria , and the trends, growth, and future directions of MXenes . Further analysis of these papers would provide more detailed information on sulfosate and its related compounds.
Applications De Recherche Scientifique
Asymmetric Synthesis and Catalysis
Sulfoxides are recognized for their utility in asymmetric synthesis due to their high configurational stability and synthetic versatility. They have been applied in achieving high asymmetric inductions in carbon-carbon and carbon-oxygen bond-forming reactions, as well as in atroposelective synthesis and asymmetric catalysis (Carreño et al., 2009). Similarly, sulfones have demonstrated their versatility and power in organocatalytic asymmetric reactions, offering an efficient pathway for various enantioselective transformations (Alba, Companyó, & Rios, 2010).
Synthetic Organic Chemistry
Sulfones serve as important intermediates in organic synthesis, acting as building blocks for the construction of biologically active molecules and functional materials. Their synthesis methods have been extensively developed, offering a wide range of applications in creating complex organic molecules (Liu, Liang, & Manolikakes, 2016).
Environmental and Ecological Applications
Sulfonates and sulfate esters, significant for their sulfur content, are metabolized by many microorganisms, which utilize these compounds as a sulfur source. This metabolic capability has implications for environmental sulfur cycling and potential applications in bioremediation and pollution control (Kertesz, 2000).
Advanced Material Development
Perfluorinated sulfonic-acid (PFSA) ionomers have been investigated for their unique properties in fuel cell membranes and other advanced materials. Research has focused on understanding the complex behavior of PFSA ionomers to enhance the performance of technologies reliant on these materials (Kusoglu & Weber, 2017).
High-Performance Rechargeable Batteries
Sulfone-based electrolytes are studied for their potential in lithium-ion cells, particularly those using high-voltage electrodes. Their exceptional electrochemical stability and compatibility with safer anode materials make them promising candidates for enhancing battery performance and energy density (Abouimrane, Belharouak, & Amine, 2009).
Propriétés
IUPAC Name |
2-(phosphonatomethylamino)acetate;trimethylsulfanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P.3C3H9S/c5-3(6)1-4-2-10(7,8)9;3*1-4(2)3/h4H,1-2H2,(H,5,6)(H2,7,8,9);3*1-3H3/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXAROXICLETTP-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)C.C[S+](C)C.C[S+](C)C.C(C(=O)[O-])NCP(=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32NO5PS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phosphonatomethylamino)acetate;trimethylsulfanium | |
CAS RN |
81591-81-3 | |
| Record name | Glycine, N-(phosphonomethyl)-, ion(1-), trimethylsulfonium (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















